

Technical Support Center: ER-27319

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Compound of Interest

Compound Name: ER-27319

Cat. No.: B1623812

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **ER-27319**. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ER-27319**?

A1: **ER-27319** is a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2] It functions by specifically inhibiting the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor, FcεRI, in mast cells.[2][3][4] This action prevents the activation of Syk and subsequent downstream signaling events.[1][3]

Q2: Is the inhibitory effect of **ER-27319** specific to certain cell types?

A2: Yes, **ER-27319** demonstrates mast cell selectivity.[3][4] While it effectively inhibits Syk phosphorylation in mast cells, it does not inhibit the anti-IgM-induced phosphorylation of Syk in human peripheral B cells.[3][4] This selectivity is attributed to its specific interference with the FcεRI gamma phospho-ITAM activation of Syk, which is prominent in mast cells.[4]

Q3: What are the downstream consequences of **ER-27319** activity?

A3: By inhibiting Syk activation, **ER-27319** abrogates a cascade of downstream signaling events. This includes the inhibition of phospholipase C-gamma1 (PLC-γ1) tyrosine phosphorylation, generation of inositol phosphates, and the release of arachidonic acid.[4]

Ultimately, this leads to the inhibition of degranulation and the secretion of inflammatory mediators such as histamine and tumor necrosis factor-alpha (TNF- α).[\[3\]](#)[\[4\]](#)

Q4: What is the recommended solvent for **ER-27319** maleate?

A4: **ER-27319** maleate is soluble in water (up to 75 mM) and DMSO (up to 100 mM).[\[2\]](#)

Troubleshooting Guide: Inconsistent Results with **ER-27319**

Inconsistent results when using **ER-27319** can arise from several factors related to experimental design and execution. This guide provides a structured approach to identifying and resolving these issues.

Problem: Variable Inhibition of Syk Phosphorylation

Possible Cause 1: Different ITAMs Involved in Syk Activation

ER-27319 selectively inhibits Syk phosphorylation induced by the Fc ϵ RI γ subunit's immunoreceptor tyrosine-based activation motif (ITAM).[\[3\]](#)[\[4\]](#) It is not effective against Syk phosphorylation induced by the Ig β ITAM.[\[3\]](#) Ensure your experimental system relies on the Fc ϵ RI γ -ITAM for Syk activation.

Possible Cause 2: Timing of **ER-27319** Addition

ER-27319 inhibits the process of Syk activation but does not affect already activated Syk.[\[3\]](#) Adding the compound to cells with pre-activated Syk will not show an inhibitory effect.

- Solution: Pre-incubate the cells with **ER-27319** before stimulating with an activating agent like an antigen. A typical pre-incubation time is 10 minutes.[\[1\]](#)

Problem: Lack of Downstream Effects (e.g., No reduction in histamine release)

Possible Cause 1: Insufficient Concentration of **ER-27319**

The half-maximal inhibitory concentration (IC₅₀) for TNF- α production is approximately 10 μ M. [2] Effective inhibition of histamine and arachidonic acid release has been observed at concentrations up to 30 μ M.[3]

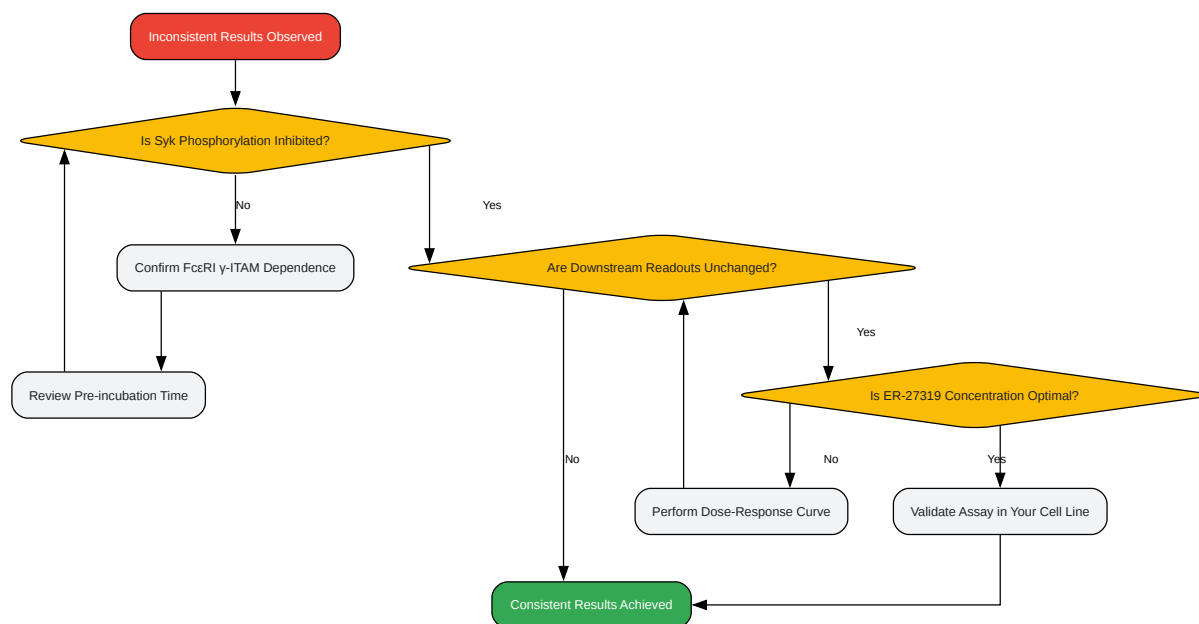
- Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Possible Cause 2: Cell-Type Specific Differences

While **ER-27319** is effective in rodent and human mast cells, its efficacy can vary between different mast cell lines or primary cell preparations.[4]

- Solution: Validate the inhibitory effect of **ER-27319** in your specific cell system by first confirming the inhibition of Syk phosphorylation before proceeding to downstream functional assays.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for inconsistent **ER-27319** results.

Quantitative Data Summary

Table 1: Inhibition of Syk Phosphorylation by **ER-27319**

Concentration	Inhibition of Syk Phosphorylation (induced by phospho- γ ITAM)
10 μ M	68% \pm 9.9% [3]
30 μ M	93% \pm 3.3% [3]

Table 2: Inhibition of Allergic Mediator Release in Human Mast Cells by **ER-27319**

Mediator	Concentration of ER-27319	% Inhibition
Histamine	30 μ M	>80% [3]
Arachidonic Acid	30 μ M	>80% [3]

Experimental Protocols

Protocol 1: In Vitro Syk Phosphorylation Assay

This protocol is adapted from the methodology described for assessing the direct effect of **ER-27319** on Syk phosphorylation.

Materials:

- RBL-2H3 cell cytosolic lysates
- Phosphorylated Fc ϵ RI γ subunit ITAM
- **ER-27319**
- ATP
- Kinase buffer
- Anti-Syk antibody
- Protein A/G beads
- SDS-PAGE reagents

- Anti-phosphotyrosine antibody

Procedure:

- Prepare cytosolic lysates from RBL-2H3 cells.
- In a microcentrifuge tube, combine the cell lysate, phosphorylated FcεRI γ ITAM, and the desired concentration of **ER-27319** (or vehicle control).
- Pre-incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding ATP (final concentration 50 μM).
- Incubate for 10 minutes at 30°C.
- Stop the reaction by adding ice-cold lysis buffer.
- Immunoprecipitate Syk using an anti-Syk antibody and protein A/G beads.
- Wash the immunoprecipitates extensively.
- Elute the proteins by boiling in SDS-PAGE sample buffer.
- Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation.

Protocol 2: Mast Cell Degranulation Assay (Histamine Release)

Materials:

- Cultured human mast cells
- Human IgE
- Anti-human IgE

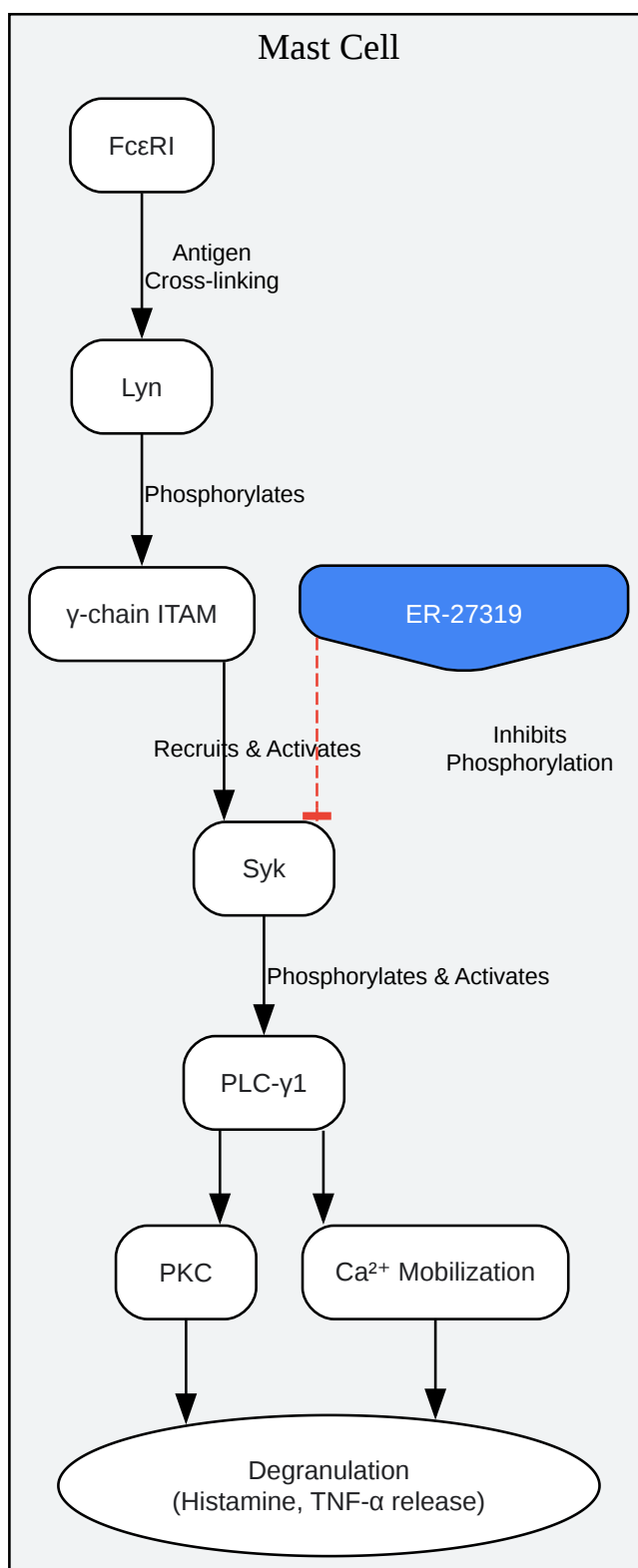
- **ER-27319**

- Tyrode's buffer
- ELISA kit for histamine quantification

Procedure:

- Sensitize cultured human mast cells with human IgE overnight.
- Wash the cells to remove unbound IgE.
- Resuspend the cells in Tyrode's buffer.
- Pre-incubate the cells with various concentrations of **ER-27319** (e.g., 1, 10, 30 μ M) or vehicle control for 10-15 minutes at 37°C.
- Stimulate the cells with anti-human IgE to induce degranulation.
- Incubate for 30 minutes at 37°C.
- Pellet the cells by centrifugation.
- Collect the supernatant.
- Quantify the amount of histamine released into the supernatant using a histamine ELISA kit.
- Calculate the percentage of inhibition relative to the vehicle-treated control.

Signaling Pathway Diagram



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